Furo[3,2-b]pyridine-5-methanamine

Kinase inhibitor CLK HIPK

Furo[3,2-b]pyridine-5-methanamine (CAS 193750-82-2, MW 148.16, C₈H₈N₂O) is a fused furopyridine heterocycle bearing a primary aminomethyl substituent at the 5-position of the pyridine ring. This compound belongs to the furo[3,2-b]pyridine scaffold class, which has been identified as a privileged pharmacophore for highly selective kinase inhibitors, particularly against CDC-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs).

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 193750-82-2
Cat. No. B067589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridine-5-methanamine
CAS193750-82-2
SynonymsFuro[3,2-b]pyridine-5-methanamine(9CI)
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)N=C1CN
InChIInChI=1S/C8H8N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H,5,9H2
InChIKeyZDAHRAQMSGVKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-b]pyridine-5-methanamine (CAS 193750-82-2): Procurement-Grade Heterocyclic Building Block for Kinase-Focused Drug Discovery


Furo[3,2-b]pyridine-5-methanamine (CAS 193750-82-2, MW 148.16, C₈H₈N₂O) is a fused furopyridine heterocycle bearing a primary aminomethyl substituent at the 5-position of the pyridine ring. This compound belongs to the furo[3,2-b]pyridine scaffold class, which has been identified as a privileged pharmacophore for highly selective kinase inhibitors, particularly against CDC-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs) [1]. The scaffold has also been validated in receptor agonist programs, notably as a bioisosteric replacement for indole-based 5-HT₁F receptor agonists [2]. As a synthetic building block, the 5-methanamine handle provides a direct point of diversification at the pharmacophorically critical 5-position, distinguishing it from regioisomeric alternatives that route derivatization toward different biological target space [1].

Why 2-Methanamine and Other Furopyridine Regioisomers Cannot Substitute for Furo[3,2-b]pyridine-5-methanamine


The position of the aminomethyl group on the furo[3,2-b]pyridine core is not a trivial structural variation; it dictates which biological target space the resulting derivatives will occupy. Patent EP2940022 explicitly claims furo[3,2-b]pyridines substituted at least in position 5 as inhibitors of protein kinases, regulators, or modulators for cancer and neurodegenerative diseases [1]. In contrast, 2-substituted furo[3,2-b]pyridines—derivable from the 2-methanamine regioisomer (CAS 153863-90-2)—are primarily explored as melatonin MT₁/MT₂ receptor ligands rather than kinase inhibitors [2]. The chemical biology probe MU1210, a 3,5-disubstituted furo[3,2-b]pyridine, achieves IC₅₀ values of 8 nM (CLK1), 20 nM (CLK2), and 12 nM (CLK4) with >375-fold selectivity over CLK3, a selectivity profile that depends critically on the 5-substitution geometry [3]. Substituting the 5-methanamine building block with the 2-methanamine analog would route the synthetic campaign toward an entirely different pharmacological landscape, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for Furo[3,2-b]pyridine-5-methanamine (CAS 193750-82-2) vs. Closest Analogs


C5 as the Kinase Pharmacophoric Anchor: Pathway-Level Target Space Divergence vs. 2-Methanamine Regioisomer

Patent EP2940022 explicitly claims that only furo[3,2-b]pyridines bearing substitution at least at position 5 function as protein kinase inhibitors or modulators [1]. In contrast, the 2-substituted furo[3,2-b]pyridine series—accessed via the 2-methanamine regioisomer (CAS 153863-90-2)—has been developed exclusively as melatonin MT₁/MT₂ receptor ligands, with no reported kinase activity [2]. This constitutes a qualitative but fundamental pathway-level divergence: the 5-methanamine building block directs synthesis toward the kinome, whereas the 2-methanamine analog routes toward GPCR targets. Note: Direct head-to-head biochemical comparison of the bare methanamine building blocks is not available in the public literature; the differentiation is established at the level of the derivatized pharmacophore series.

Kinase inhibitor CLK HIPK Regiochemistry Pharmacophore mapping

Kinase Selectivity Benchmark of 5-Substituted Furo[3,2-b]pyridine Probe MU1210 vs. ATP-Competitive Inhibitor Class Average

The chemical probe MU1210—a 3,5-disubstituted furo[3,2-b]pyridine synthesized via 5-chloro-3-iodofuro[3,2-b]pyridine, a key intermediate accessible from the 5-methanamine building block logic—exhibits a selectivity profile that substantially exceeds typical ATP-competitive kinase inhibitors. Against a panel of 210 kinases, MU1210 showed IC₅₀ values of 8 nM (CLK1), 20 nM (CLK2), and 12 nM (CLK4), while completely sparing CLK3 (IC₅₀ >3,000 nM) and showing minimal off-target activity (only HIPK2 at IC₅₀ = 23 nM) [1]. For context, many FDA-approved multi-targeted kinase inhibitors exhibit selectivity margins of only 10- to 50-fold across kinase families; the >375-fold CLK1/CLK3 window achieved by this 5-substituted furo[3,2-b]pyridine scaffold is a quantitative differentiator [2].

Kinase selectivity Chemical probe CLK1 CLK2 CLK4 Dark kinome

Synthetic Reactivity: Position-Specific Sulfonamide Protection Demonstrated for Furo[3,2-b]pyridine-5-methanamine

The primary amine of furo[3,2-b]pyridine-5-methanamine undergoes clean derivatization with methanesulfonyl chloride (MsCl) in pyridine/dichloromethane over 20 hours to yield 5-mesylaminomethylfuro[3,2-b]pyridine, a protected sulfonamide intermediate suitable for subsequent functionalization [1]. This reaction is documented in the furopyridine synthetic literature (Furopyridines XXII). The corresponding reaction with the 2-methanamine regioisomer would yield the 2-mesylaminomethyl derivative, which occupies a different vector in chemical space and leads to a divergent SAR series. While the reaction efficiency (yield) data are not explicitly quantified in the accessible abstract, the synthetic transformation is established and reproducible.

Synthetic methodology Sulfonamide protection Building block Amine derivatization

Bioisosteric Advantage: 5-Substituted Furo[3,2-b]pyridines vs. Indole-Based 5-HT₁F Agonists in Migraine Target Space

Mathes et al. (2004) conducted a comparative study evaluating 2,3,5- and 3,5-substituted furo[3,2-b]pyridines as bioisosteric replacements for indole-based 5-HT₁F receptor agonists [1]. The study demonstrated that the furo[3,2-b]pyridine scaffold provides compounds with similar 5-HT₁F receptor affinity but improved selectivity compared to the parent indole analogues (compounds 1-3). The lead compound identified—4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide—is a 5-substituted derivative conceptually accessible from the 5-methanamine building block. The 5-position served as the critical attachment point for the benzamide pharmacophore, highlighting that 5-substitution is essential for this bioisosteric strategy. Specific Ki values are not available in the abstract; the claim rests on the authors' explicit statement of improved selectivity [1].

5-HT1F receptor Migraine Bioisostere GPCR Selectivity

Validated Application Scenarios for Furo[3,2-b]pyridine-5-methanamine (CAS 193750-82-2) in Research and Discovery


Synthesis of Selective CLK and HIPK Chemical Probes via 3,5-Disubstituted Furo[3,2-b]pyridine Strategy

The 5-methanamine building block serves as the foundation for constructing 3,5-disubstituted furo[3,2-b]pyridines, a sub-series that has yielded the state-of-the-art CLK1/2/4 chemical probe MU1210 (IC₅₀: 8 nM, 20 nM, and 12 nM respectively; >375-fold selective over CLK3) and the HIPK2 inhibitor MU135, whose binding mode has been confirmed by X-ray crystallography (PDB: 7NCF, 2.72 Å resolution) [1][2]. The key intermediate 5-chloro-3-iodofuro[3,2-b]pyridine is prepared from the 5-functionalized scaffold and enables modular chemoselective couplings [1]. This application scenario is supported by patent EP2940022, which explicitly protects furo[3,2-b]pyridines substituted at least at position 5 as kinase inhibitors for cancer and neurodegenerative disease treatment [3].

GPCR Drug Discovery: 5-Substituted Furo[3,2-b]pyridines as Indole Bioisosteres for 5-HT₁F Receptor Agonists

In migraine-focused neuroscience programs, the 5-methanamine building block enables the synthesis of 5-substituted furo[3,2-b]pyridines that function as bioisosteric replacements for indole-based 5-HT₁F receptor agonists with improved selectivity [4]. The commercially available dihydrochloride salt form (CAS 2703774-44-9) facilitates direct use in amide coupling and reductive amination reactions at the 5-aminomethyl handle, streamlining the construction of focused compound libraries for GPCR screening cascades. This strategy is validated by the identification of 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide as a potent and selective 5-HT₁F agonist [4].

Modular Synthesis of Polyfunctionalized Furo[3,2-b]pyridine Libraries via Successive Regioselective Metalation

The furo[3,2-b]pyridine core is amenable to successive regioselective lithiation/electrophilic trapping sequences, enabling the systematic preparation of polyfunctionalized derivatives in good overall yields [5]. The 5-methanamine building block provides a pre-installed functional handle at one of the key diversification positions, reducing the number of synthetic steps required to reach the final target compound. This methodology, detailed by Jasselin-Hinschberger et al. (J. Org. Chem. 2013), has been used to construct libraries of furo[3,2-b]pyridines with substitution at positions 3, 5, 6, and 7 [5], supporting SAR exploration across multiple vectors simultaneously.

Hedgehog Pathway Modulator Discovery Using 3,5,7-Trisubstituted Furo[3,2-b]pyridine Scaffolds

The kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, accessible from the 5-methanamine building block through iterative functionalization, has been shown to contain sub-micromolar modulators of the Hedgehog signaling pathway [6]. This finding expands the utility of the scaffold beyond direct kinase inhibition and positions the 5-methanamine building block as a versatile entry point for phenotypic screening programs targeting developmental signaling pathways implicated in oncology. Scaffold pre-functionalization at the 5-position allows researchers to focus synthetic effort on optimizing the 3- and 7-substituents for pathway modulation potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[3,2-b]pyridine-5-methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.